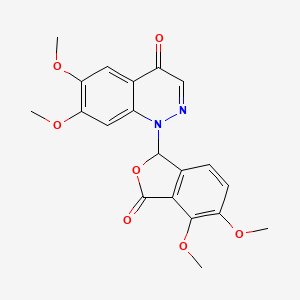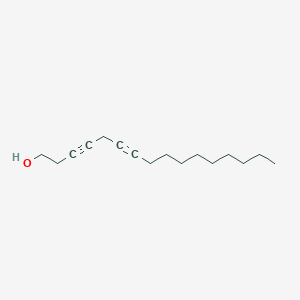
Hexadeca-3,6-diyn-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadeca-3,6-diyn-1-OL is an organic compound characterized by the presence of two triple bonds (diyn) and a hydroxyl group (OL) on a sixteen-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadeca-3,6-diyn-1-OL can be synthesized through a series of chemical reactions involving the coupling of alkyne precursors. One common method involves the use of lithium powder and 1,3-diaminopropane under an argon atmosphere to produce diacetylenic diols . The reaction conditions typically include high temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The purification process often includes recrystallization from solvents like ethyl acetate and hexane .
Analyse Des Réactions Chimiques
Types of Reactions
Hexadeca-3,6-diyn-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used for hydrogenation.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group to halides.
Major Products
The major products formed from these reactions include ketones, aldehydes, alkenes, and various substituted derivatives of this compound.
Applications De Recherche Scientifique
Hexadeca-3,6-diyn-1-OL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex polyacetylenes and other organic compounds.
Medicine: Its derivatives have been investigated for their anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of Hexadeca-3,6-diyn-1-OL involves its interaction with specific molecular targets and pathways. For instance, its inhibition of cholesteryl ester synthesis is attributed to the blocking of sterol O-acyltransferase activity in cells . This interaction disrupts the normal metabolic processes, leading to reduced cholesterol levels.
Comparaison Avec Des Composés Similaires
Hexadeca-3,6-diyn-1-OL can be compared with other polyacetylenes such as:
- 14-acetoxy-12-senecioyloxytetradeca-2E,8E,10E-trien-4,6-diyn-1-ol
- 14-acetoxy-12-alpha-methylbutyl-2E,8E,10E-trien-4,6-diyn-1-ol
- 14-acetoxy-12-beta-methylbutyl-2E,8E,10E-trien-4,6-diyn-1-ol
These compounds share similar structural features but differ in their functional groups and specific applications
Propriétés
Numéro CAS |
85565-89-5 |
|---|---|
Formule moléculaire |
C16H26O |
Poids moléculaire |
234.38 g/mol |
Nom IUPAC |
hexadeca-3,6-diyn-1-ol |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-9,12,15-16H2,1H3 |
Clé InChI |
USAVQAPTEZJHNW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC#CCC#CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


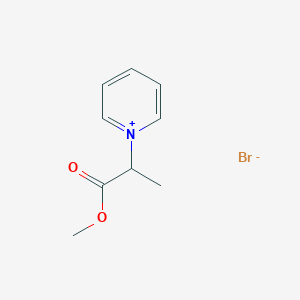
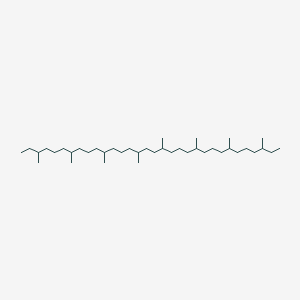

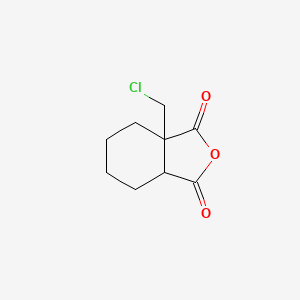
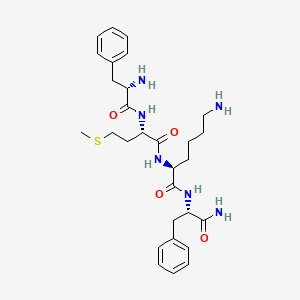


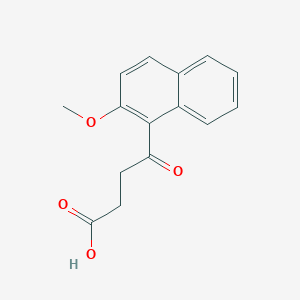
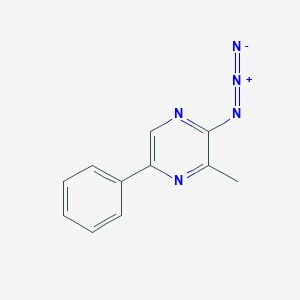
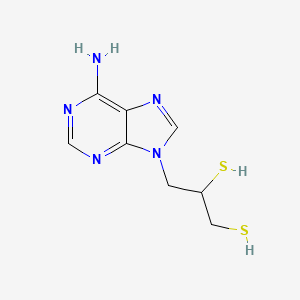
![2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14421200.png)

